Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a phenyl group, and a benzamido group
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory activity for enzymes like ache and buche . These enzymes play crucial roles in neurotransmission, with AChE involved in terminating synaptic transmission and BuChE involved in hydrolyzing esters of choline-based compounds.
Mode of Action
It can be inferred that the compound likely interacts with its targets (such as ache and buche) to inhibit their activity . This inhibition could result in changes to neurotransmission processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the benzamido group and the phenyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate: Shares structural similarities with other piperidine-based compounds.
Vocacapsaicin: Another compound with a piperidine ring and similar functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
phenyl 4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-19-8-7-16(22)13-18(19)20(25)23-14-15-9-11-24(12-10-15)21(26)28-17-5-3-2-4-6-17/h2-8,13,15H,9-12,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTBNCGPFURIHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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